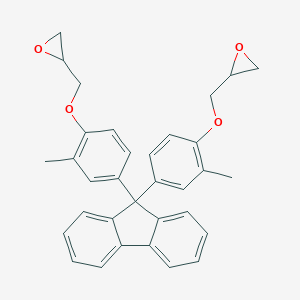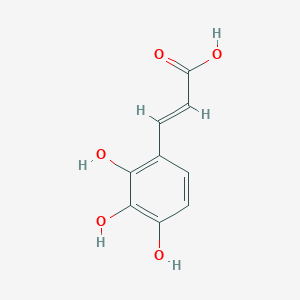
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
Descripción general
Descripción
“3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a chemical compound with the molecular formula C9H10O5 . It has an average mass of 198.173 Da and a monoisotopic mass of 198.052826 Da .
Molecular Structure Analysis
The molecular structure of “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” consists of nine carbon atoms, ten hydrogen atoms, and five oxygen atoms .Aplicaciones Científicas De Investigación
Optoelectronic Properties in Dye-Sensitized Solar Cells (DSSCs)
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid has been studied for its optoelectronic properties, particularly in dye-sensitized solar cells (DSSCs). Research shows that its structural, optoelectronic, and thermodynamic properties make it a good candidate for nonlinear optical materials, which are essential in solar energy conversion (Fonkem et al., 2019).
Luminescence Properties in Polymer Science
This compound has also been explored in the field of polymer science for its luminescent properties. Studies reveal that when doped in polymers like poly(acrylic acid), it exhibits significant enhancement in luminescence, which can be applied in various optical and electronic devices (Flores et al., 2006).
Medical Applications: Antibacterial and Antifungal Properties
Further research highlights its potential in medical applications. Amine-modified polymers incorporating this compound have demonstrated promising antibacterial and antifungal activities. This finding opens avenues for its use in developing new medical materials and treatments (Aly & El-Mohdy, 2015).
Liquid Crystal Technology
The compound's derivatives have been studied in liquid crystal technology. Research on liquid crystalline side chain polymers containing derivatives of acrylic acid has shown potential applications in electronic displays and optical devices due to their unique phase transition and polarization properties (Tsai et al., 1994).
Role in Sustainable Chemical Production
This compound is also relevant in sustainable chemistry, particularly in the production of biodegradable polymers and as a precursor in the manufacture of various chemicals like acrylic acid. Studies have shown that microbes engineered for tolerance to 3-hydroxypropionic acid, a related compound, can be used for industrial-scale sustainable production (Kildegaard et al., 2014).
Direcciones Futuras
The future directions for research on “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” could involve further exploration of its potential therapeutic effects, particularly given the activity of similar compounds at the sigma-1 receptor . Additionally, more research could be done to better understand its synthesis and chemical reactions .
Propiedades
IUPAC Name |
(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWNBSOWGUGPA-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



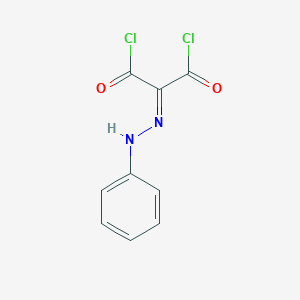
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
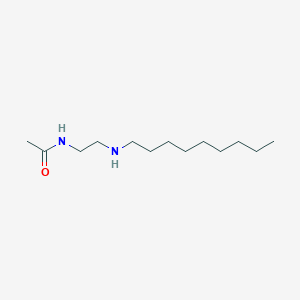

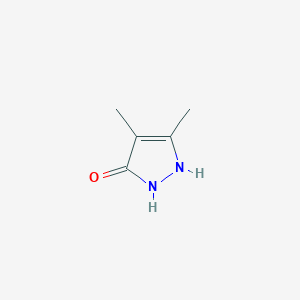
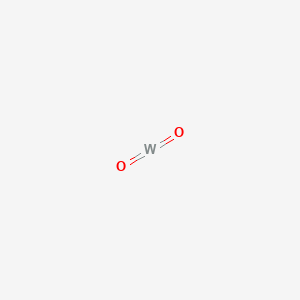

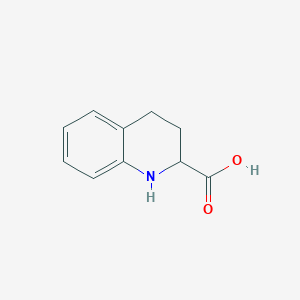
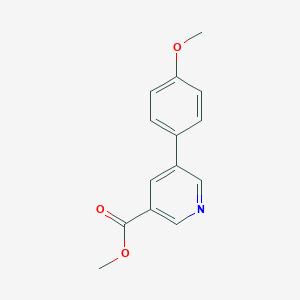
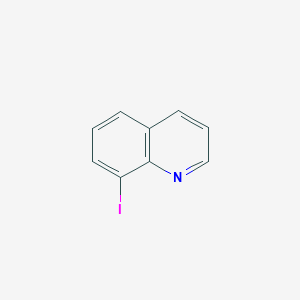
![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)
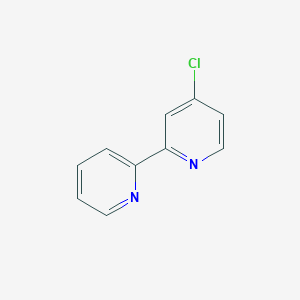
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
